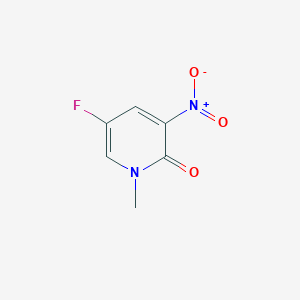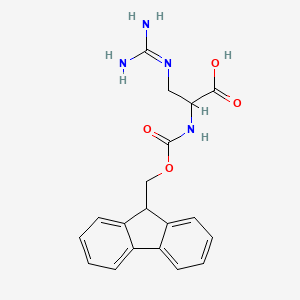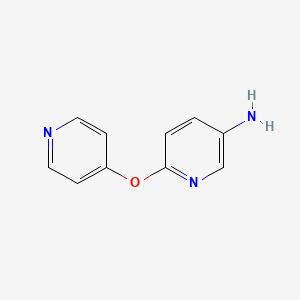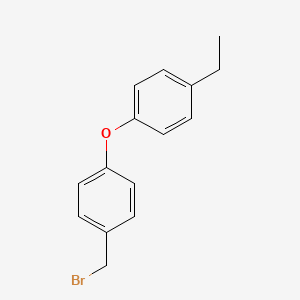
1-(Bromomethyl)-4-(4-ethylphenoxy)benzene
Overview
Description
The compound “1-(Bromomethyl)-4-(4-ethylphenoxy)benzene” is likely a brominated aromatic compound with an ethylphenoxy substituent. It’s expected to be a solid under normal conditions .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with a bromomethyl group attached at one position and a 4-ethylphenoxy group attached at the fourth position .Chemical Reactions Analysis
As a brominated compound, it might undergo various substitution reactions. The bromine atom could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a brominated aromatic compound, it’s likely to be relatively stable and non-reactive under normal conditions .Scientific Research Applications
X-Ray Structure Determinations
1-(Bromomethyl)-4-(4-ethylphenoxy)benzene and similar compounds have been studied for their X-ray structural properties. These studies analyze interactions like C–H···Br, C–Br···Br, and C–Br···π in bromo- and bromomethyl-substituted benzenes, highlighting variable packing motifs and substructures in such compounds (Jones, Kuś, & Dix, 2012).
Fluorescence Properties
The fluorescence properties of derivatives of 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene have been investigated. For example, 1-Bromo-4-(2,2-diphenylvinyl) benzene exhibits unique photoluminescence properties in both solution and solid states, which is significant for applications in materials science (Liang Zuo-qi, 2015).
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds using bromomethyl-substituted benzenes is a key area of research. For instance, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, has been synthesized starting from similar compounds, providing a pathway for further biological and pharmacological studies (Akbaba et al., 2010).
Polymer Synthesis
In polymer science, 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene and related compounds are used as initiators or components in the synthesis of novel polymers. For example, 1,4-Dibromo-2,5-bis(bromomethyl)benzene, a related compound, has been utilized in atom transfer radical polymerization, leading to the development of new polymers with unique properties (Cianga & Yagcı, 2002).
Synthesis of Bromophenol Derivatives
Research includes the synthesis of bromophenol derivatives from marine algae using bromomethyl-substituted benzenes. These compounds have shown moderate inhibitory activities against protein tyrosine phosphatase 1B, which is significant in the study of diabetes and obesity (Guo et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-(bromomethyl)-4-(4-ethylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-2-12-3-7-14(8-4-12)17-15-9-5-13(11-16)6-10-15/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGJXSMCLAAPPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-4-(4-ethylphenoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate](/img/structure/B1404715.png)
![[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404716.png)
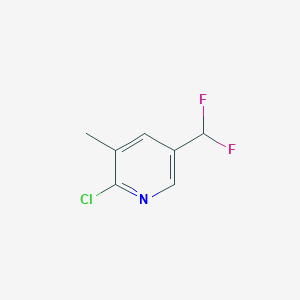
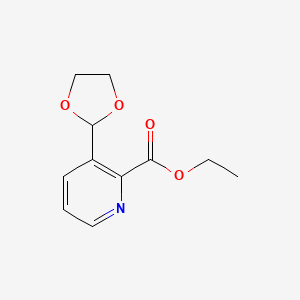
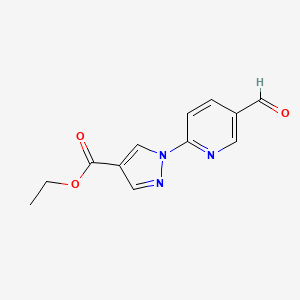
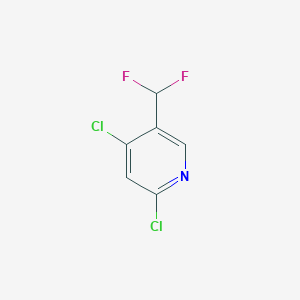
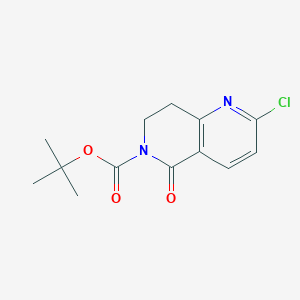
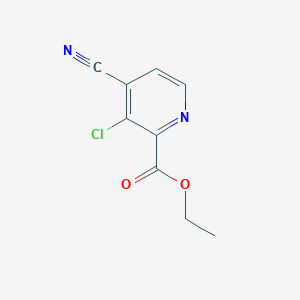
![(4-Tert-butyl-2,6-dimethylphenyl)({4-[(4-tert-butyl-2,6-dimethylphenyl)carbonyl]phenyl})methanone](/img/structure/B1404727.png)
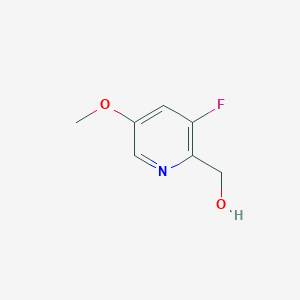
![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide](/img/structure/B1404730.png)
